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Compound of Interest

Compound Name: ML016

Cat. No.: B1663239 Get Quote

Technical Support Center: Electrophoresis
This guide provides troubleshooting advice and frequently asked questions regarding buffer

exhaustion during long electrophoresis runs, with a specific focus on issues related to buffer

ML016.

Frequently Asked Questions (FAQs)
Q1: What are the common signs of buffer exhaustion during an electrophoresis run?

A1: Several signs can indicate that your electrophoresis buffer is exhausted. These include a

significant drop in current, slow migration of DNA bands, distorted or smeared bands, and

excessive heat generation from the electrophoresis tank, which can even lead to gel melting.[1]

[2] If you observe that your run is taking much longer than usual, it is a strong indication of a

buffer-related issue.[1]

Q2: Why does my electrophoresis buffer get exhausted during a long run?

A2: Electrophoresis buffers have a finite buffering capacity. During electrophoresis, water is

electrolyzed at the electrodes, producing H+ ions at the anode and OH- ions at the cathode.

The buffer components work to neutralize these ions and maintain a stable pH. Over a long

run, the buffer's ability to resist these pH changes can be depleted, leading to a pH shift in the

buffer and a subsequent decline in conductivity and migration rate.
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Q3: Can I reuse my electrophoresis buffer?

A3: While it is a common practice in some labs to save time and resources, reusing

electrophoresis buffer is generally not recommended, especially for long or critical runs.[1][2]

Reusing buffer can lead to faster depletion of its buffering capacity and inconsistent results. If

you do reuse buffer, it should only be for a limited number of runs and only for non-critical

applications. It is always best to use fresh buffer for each experiment to ensure reproducibility.

[1]

Q4: What is the difference between TAE and TBE buffer, and which is better for long runs?

A4: Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are common electrophoresis buffers.

TBE has a higher ionic strength and buffering capacity than TAE, making it more suitable for

long electrophoresis runs.[3] Linear, double-stranded DNA fragments migrate about 10%

slower in TBE.[3] While TAE is often preferred for resolving larger DNA fragments, its lower

buffering capacity makes it more prone to exhaustion during extended runs.[3]

Troubleshooting Guide: ML016 Buffer Exhaustion
Issue: My ML016 buffer appears to be exhausted during a long electrophoresis run, resulting in

poor separation and long run times.

Troubleshooting Steps:

Prepare Fresh Buffer: Always start by preparing a fresh batch of ML016 buffer. Buffer

components can degrade over time, and older buffers may have reduced buffering capacity.

[1] Ensure all components are fully dissolved.

Verify Buffer Concentration: Double-check that the ML016 buffer was prepared at the correct

concentration. Using a diluted buffer will result in a lower buffering capacity and quicker

exhaustion.

Check the pH: Before each run, verify that the pH of your ML016 buffer is within the

recommended range. An incorrect starting pH can significantly impact the buffer's

performance. The typical pH for electrophoresis buffers is around 8.0.[1]

Optimize Running Conditions:
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Voltage: High voltage can accelerate buffer depletion and generate excess heat.[2]

Consider reducing the voltage for long runs.

Buffer Volume: Ensure the gel is fully submerged with 3-5 mm of buffer covering the

surface.[3] Insufficient buffer can lead to poor heat dissipation and band distortion, while

excessive buffer can decrease DNA mobility.[3]

Consider Buffer Recirculation: For very long runs, buffer recirculation can help to maintain a

uniform pH throughout the tank by mixing the buffer from the anode and cathode chambers.

Some electrophoresis systems have built-in recirculation pumps.

Quantitative Data Summary
The following table summarizes key quantitative parameters for running agarose gel

electrophoresis. While specific values for ML016 are not publicly available, these general

guidelines for common buffers can serve as a starting point.

Parameter Recommendation Rationale

Buffer Depth Above Gel 3 - 5 mm

Insufficient buffer can cause

poor resolution and gel

melting. Excess buffer can

decrease DNA mobility.[3]

Voltage (Standard Run) 70 - 120 V
A common range for standard

1-1.5 hour runs.[2]

Voltage (Long Run)
Lower end of standard range

or lower

Reduces heat generation and

slows buffer depletion.

Buffer Type for Long Runs TBE (Tris-borate-EDTA)

Higher ionic strength and

buffering capacity compared to

TAE.[3]

Experimental Protocols
Protocol: Buffer Longevity and Performance Test
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This protocol is designed to help you assess the performance of your ML016 buffer under your

specific experimental conditions and determine if buffer exhaustion is the cause of poor results.

Objective: To evaluate the stability of ML016 buffer over an extended electrophoresis run.

Materials:

Agarose and gel casting equipment

Electrophoresis chamber and power supply

Freshly prepared ML016 buffer

DNA ladder and a sample of known size

pH meter

Multimeter (to measure current)

Methodology:

Gel Preparation: Prepare a standard 1% agarose gel using freshly made ML016 buffer.

Initial Measurements: Before starting the run, measure and record the initial pH and

conductivity of the buffer in both the anode and cathode chambers.

Loading: Load your DNA ladder and a control DNA sample of a known size into multiple

wells spaced across the gel.

Electrophoresis: Begin the electrophoresis at your standard long-run voltage.

Monitoring:

At 1-hour intervals, pause the run and record the following:

The current displayed on the power supply.

The pH of the buffer in the anode and cathode chambers.
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The migration distance of your DNA ladder and sample.

Data Analysis:

Plot the current and pH as a function of time. A significant drop in current and a divergence

in pH between the two chambers are indicative of buffer exhaustion.

Analyze the quality of the DNA bands at different time points. Look for signs of smearing or

distortion in the later stages of the run.

Visualizations
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Issue: Poor separation in long run

Is the ML016 buffer fresh?

Prepare fresh buffer

No

Is the buffer concentration correct?

Yes

Prepare buffer at the correct concentration

No

Is the buffer pH correct?

Yes

Adjust pH or remake buffer

No

Is the running voltage too high?

Yes

Reduce voltage for long runs

Yes

Is the buffer volume optimal?

No

Adjust buffer to 3-5 mm above gel

No

Consider buffer recirculation for very long runs

Yes

Problem Resolved

Click to download full resolution via product page

Caption: Troubleshooting workflow for ML016 buffer exhaustion.
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Anode (+) Cathode (-)

2H₂O → O₂ + 4H⁺ + 4e⁻

pH Decreases

H⁺ production

Buffer System (e.g., Tris)

Neutralization

4H₂O + 4e⁻ → 2H₂ + 4OH⁻

pH Increases

OH⁻ production

Neutralization

Buffer Capacity Exhausted

Over time

Click to download full resolution via product page

Caption: Chemical changes during buffer depletion in electrophoresis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [ML016 buffer exhausted during long electrophoresis
run]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663239#ml016-buffer-exhausted-during-long-
electrophoresis-run]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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